molecular formula C16H20N2O2 B6332990 5-tert-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid CAS No. 924645-18-1

5-tert-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid

Cat. No.: B6332990
CAS No.: 924645-18-1
M. Wt: 272.34 g/mol
InChI Key: QYWFFEAUBYIEQX-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a bulky tert-butyl group at position 5 and a 2-methyl-benzyl substituent at position 2.

Properties

IUPAC Name

5-tert-butyl-2-[(2-methylphenyl)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-7-5-6-8-12(11)10-18-13(15(19)20)9-14(17-18)16(2,3)4/h5-9H,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWFFEAUBYIEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=CC(=N2)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the 2-methyl-benzyl group: This step involves the reaction of the pyrazole intermediate with 2-methyl-benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group and other functional groups in a more sustainable and scalable manner .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position, using reagents like sodium hydroxide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-tert-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 2 and 5 significantly influence molecular weight, solubility, and reactivity. A comparative overview is provided below:

Compound Name Substituent at Position 2 Substituent at Position 5 Molecular Weight (g/mol) LogP (Predicted)
5-tert-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid 2-methyl-benzyl tert-Butyl ~331.4 ~3.8
5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid 3-chloro-pyridin-2-yl Bromo ~316.5 ~2.5
3-tert-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid Methyl (position 1) tert-Butyl ~210.3 ~2.1

Key Observations :

  • The target compound has the highest molecular weight and logP due to the bulky tert-butyl and aromatic benzyl groups, suggesting lower water solubility but enhanced lipophilicity.
  • The bromo-chloro pyridine analog (evidenced in patents ) exhibits moderate logP, likely due to the polar pyridine ring and halogen atoms, which may improve solubility in agrochemical formulations.
5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic Acid
  • Method : One-pot synthesis from pyrazole derivatives under mild conditions, avoiding expensive reagents .
  • Yield : >80% (patent data), with minimal by-products due to optimized halogenation and cyclization steps .
  • Cost: Economical for large-scale agrochemical production (e.g., chlorantraniliprole intermediates) .
3-tert-Butyl-1-methyl-1H-pyrazole-5-carboxylic Acid
  • Method : Direct alkylation and carboxylation of pyrazole precursors.
  • Yield: Not explicitly reported, but inferred to be moderate due to steric challenges from the tert-butyl group.
Target Compound (Inferred)
  • Steric hindrance at position 2 may necessitate careful optimization.

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